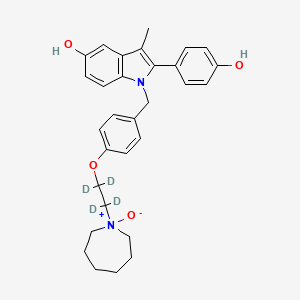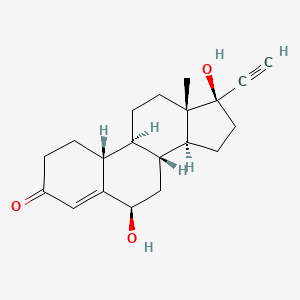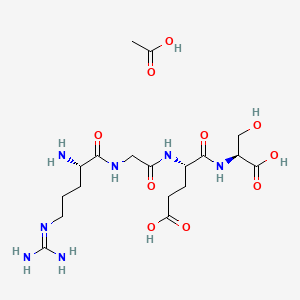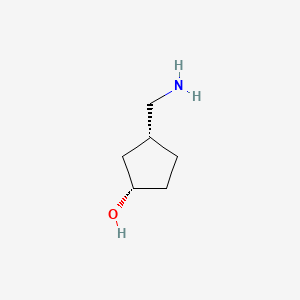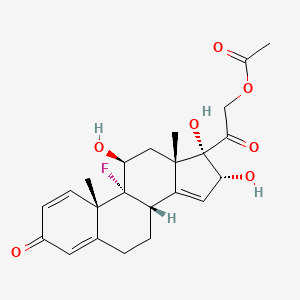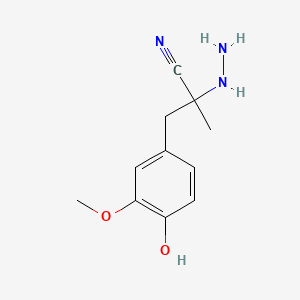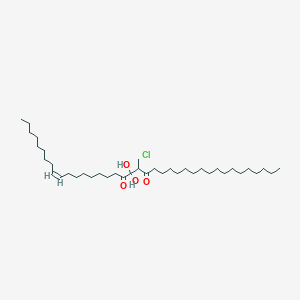
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione is a complex organic compound characterized by its unique structure, which includes a chloromethyl group, hydroxyl groups, and a long carbon chain with a double bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow techniques to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can help in achieving high yields and minimizing by-products .
化学反应分析
Types of Reactions
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the double bond results in a fully saturated compound .
科学研究应用
Chemistry
In chemistry, (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of chloromethyl and hydroxyl groups on biological systems. It may also serve as a model compound for understanding the reactivity and interactions of similar molecules in biological environments .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the presence of hydroxyl groups and a chloromethyl group can influence the compound’s biological activity, making it a candidate for drug development .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations .
作用机制
The mechanism of action of (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways .
相似化合物的比较
Similar Compounds
Similar compounds to (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione include other long-chain alkenes with functional groups such as hydroxyl and chloromethyl groups. Examples include:
- (E)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione
- (Z)-20-(bromomethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione .
Uniqueness
The uniqueness of this compound lies in its specific configuration and the combination of functional groups.
属性
CAS 编号 |
1336935-05-7 |
|---|---|
分子式 |
C39H73ClO4 |
分子量 |
641.4 g/mol |
IUPAC 名称 |
[1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H73ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37H,3-16,18,20-36H2,1-2H3/b19-17- |
InChI 键 |
RDDRRJZMDSQIKB-ZPHPHTNESA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCCCCCCCC)(O)O |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



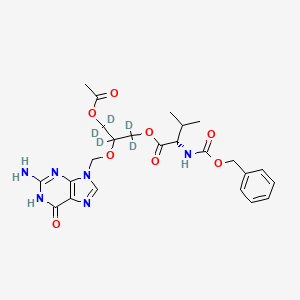

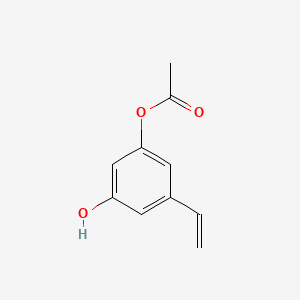
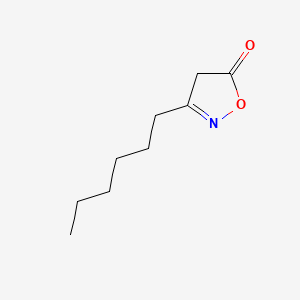
![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B588032.png)
